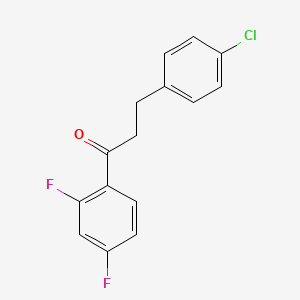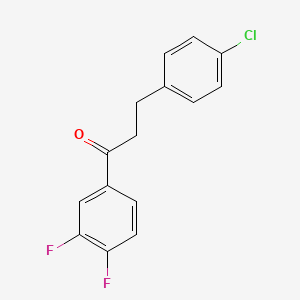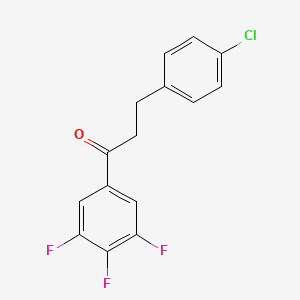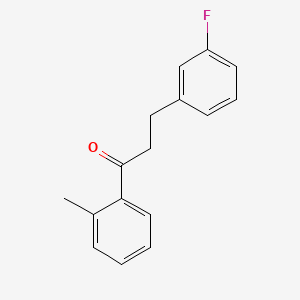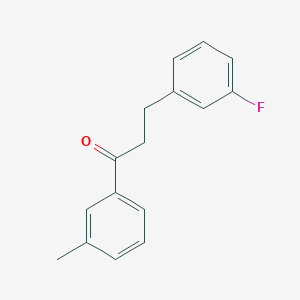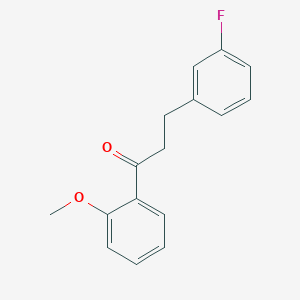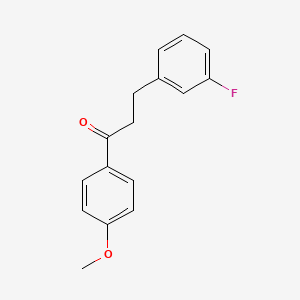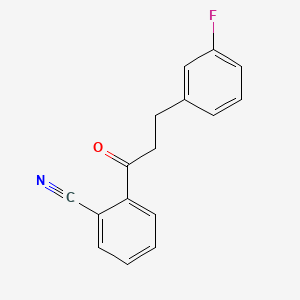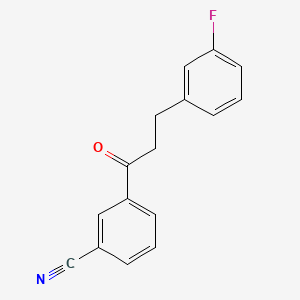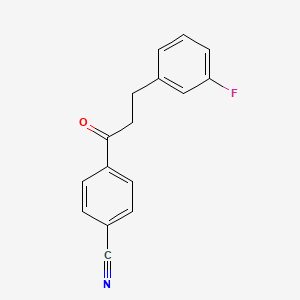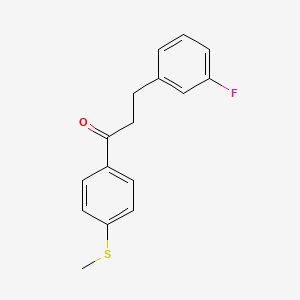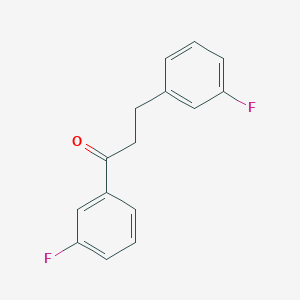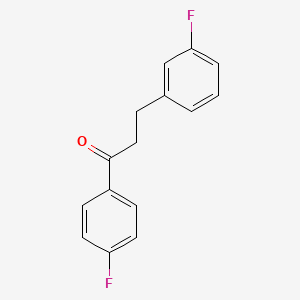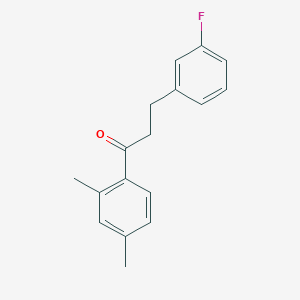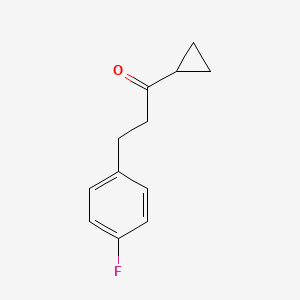
Cyclopropyl 2-(4-fluorophenyl)ethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopropyl 2-(4-fluorophenyl)ethyl ketone” is a chemical compound with the molecular formula C12H13FO . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “Cyclopropyl 2-(4-fluorophenyl)ethyl ketone” consists of a cyclopropyl group, a 4-fluorophenyl group, and an ethyl ketone group . The molecular weight is 192.23 .Physical And Chemical Properties Analysis
“Cyclopropyl 2-(4-fluorophenyl)ethyl ketone” is a liquid at room temperature . It has a density of 1.144 g/mL at 25 °C . The boiling point is 119-120 °C at 13 mmHg . The refractive index is 1.532 .Applications De Recherche Scientifique
Cyclization Reactions : Cyclopropyl ketones, similar to Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, are utilized in cyclization reactions. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone oximes produces quinolin-8-ols and tetrahydroquinolin-8-ols, as demonstrated by Uchiyama et al. (1998) (Uchiyama et al., 1998).
Acylation of Alkenes : Cyclopropyl-substituted alkenes can react with acyl fluorides to form ketones containing an ethylthio group, as shown by Lebedev et al. (2001) (Lebedev et al., 2001).
Synthesis of Esters : Cyclopropyl alkyl ketones can be converted into cyclopropane acetic acid ethyl esters, according to Nongkhlaw et al. (2005) (Nongkhlaw et al., 2005).
Formation of Nickeladihydropyran : Cyclopropyl phenyl ketone, related to Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, underwent oxidative addition to nickel catalysts to form nickeladihydropyran, an intermediate for cycloaddition reactions, as explored by Ogoshi et al. (2006) (Ogoshi et al., 2006).
Enamine Formation : Enamines from cyclopropylketones have been prepared and studied for their structure and reactivity, as reported by Pocar et al. (1975) (Pocar et al., 1975).
Ring Opening Synthesis : Cyclopropyl ketones undergo ring enlargement under acid-catalyzed conditions to produce cyclopentanone derivatives, as demonstrated by Tsuge et al. (1988) (Tsuge et al., 1988).
Arylation Reactions : Cyclopropyl ketone groups have been used in palladium-catalyzed direct arylation reactions without decomposition, as evidenced by Beladhria et al. (2013) (Beladhria et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFXNWHNPHFNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644606 |
Source


|
| Record name | 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(4-fluorophenyl)ethyl ketone | |
CAS RN |
898768-86-0 |
Source


|
| Record name | 1-Cyclopropyl-3-(4-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

